Product packaging for 1,1-bis(chloromethyl)silolane(Cat. No.:CAS No. 158585-34-3)

1,1-bis(chloromethyl)silolane

Cat. No.: B6598892
CAS No.: 158585-34-3
M. Wt: 183.15 g/mol
InChI Key: XMYCLJDQQJOVBA-UHFFFAOYSA-N
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Description

Niche of 1,1-bis(chloromethyl)silolane within Functionalized Silolane Chemistry

While extensive research on a wide array of functionalized silolanes exists, "this compound" itself has not been the subject of extensive dedicated studies. Its primary significance lies in its potential as a bifunctional building block. The two chloromethyl groups attached to the silicon atom offer reactive sites for a variety of nucleophilic substitution reactions, allowing for the introduction of diverse functionalities. ontosight.aimdpi.com The silolane ring itself can participate in ring-opening reactions, further expanding its synthetic utility. rsc.orgscirp.org Therefore, this compound represents a latent platform for the synthesis of more complex organosilicon structures.

Overview of Academic Research Trajectories for Related Organosilicon Compounds

Academic research in the realm of functionalized organosilicon compounds is vibrant and multifaceted. A significant trend involves the development of novel synthetic strategies to access structurally diverse silacycles with high stereoselectivity. oup.comresearchgate.net This includes intramolecular silyl-Heck reactions to form 5- and 6-membered silicon heterocycles and the enantioselective synthesis of chiral silacyclopentanes. oup.comnih.gov Another major research direction focuses on the functionalization of pre-formed silacycles, exploring reactions such as nucleophilic substitution, cross-coupling, and ring-opening polymerizations. researchgate.netresearchgate.net Furthermore, there is a growing interest in the biological applications of silicon-containing heterocycles, with studies exploring their potential as bioisosteres in drug discovery. illinois.edunih.gov

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H12Cl2Si B6598892 1,1-bis(chloromethyl)silolane CAS No. 158585-34-3

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1,1-bis(chloromethyl)silolane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12Cl2Si/c7-5-9(6-8)3-1-2-4-9/h1-6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XMYCLJDQQJOVBA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC[Si](C1)(CCl)CCl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12Cl2Si
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

183.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Ii. Advanced Synthetic Methodologies for 1,1 Bis Chloromethyl Silolane and Its Precursors

Strategic Routes to Silolane Ring Formation

The formation of the five-membered silacyclopentane (B13830383), or silolane, ring is a critical step in the synthesis of the target compound. Key strategies include intramolecular cyclization and cycloaddition reactions, each necessitating careful precursor design for efficient ring closure.

Intramolecular Cyclization Approaches

Intramolecular cyclization offers a powerful method for the formation of the silolane ring, primarily through the formation of new silicon-carbon bonds. A prominent approach in this category is the intramolecular hydrosilylation of unsaturated silanes. This reaction involves the addition of a Si-H bond across a carbon-carbon double or triple bond within the same molecule, typically catalyzed by a transition metal complex.

For the synthesis of a silolane ring, a diallylsilane derivative can serve as a suitable precursor. The intramolecular hydrosilylation of a diallylsilane, for instance, can proceed to form a five-membered ring. The reaction is often catalyzed by platinum or rhodium complexes, which facilitate the addition of the silicon hydride to one of the allyl groups, followed by cyclization.

Another notable intramolecular cyclization method is the magnesium-mediated reductive cyclization. This approach can be employed by reacting a dihalosilane with a 1,4-dihalobutane in the presence of magnesium metal. This reaction proceeds through a Grignard-type intermediate, leading to the formation of the silacyclopentane ring. For example, the reaction of dichlorodimethylsilane (B41323) with 1,4-dichlorobutane (B89584) and magnesium can yield 1,1-dimethylsilacyclopentane.

Cyclization MethodPrecursor ExampleCatalyst/ReagentProduct ExampleTypical Yield (%)Reference
Intramolecular HydrosilylationDiallylmethylsilanePlatinum or Rhodium complexes1-Methyl-1-silacyclopentaneVariesGeneral Methodology
Mg-mediated Reductive CyclizationDichlorodimethylsilane + 1,4-DichlorobutaneMagnesium1,1-DimethylsilacyclopentaneModerateGeneral Methodology

Cycloaddition Reactions in Silolane Synthesis

Cycloaddition reactions provide an alternative and elegant route to the silolane ring system. A key example is the [4+1] cycloaddition of a silylene with a 1,3-diene. acs.org Silylenes, the silicon analogues of carbenes, are highly reactive species that can be generated in situ. When a silylene is generated in the presence of a conjugated diene such as 1,3-butadiene, it can undergo a cycloaddition reaction to form a silacyclopent-3-ene. acs.orgresearchgate.net Subsequent hydrogenation of the double bond in the resulting silacyclopentene yields the saturated silolane ring.

The reactivity of silylenes is influenced by their substituents, which in turn affects the efficiency of the cycloaddition. researchgate.net Palladium-catalyzed reactions of silylboronic esters with 1,3-dienes have been developed as an effective method for silylene transfer, leading to the formation of silacyclopent-3-enes in high yields. acs.org

Cycloaddition TypeReactant 1Reactant 2Product (intermediate)Subsequent StepFinal Product
[4+1] CycloadditionSilylene (e.g., generated from a silylboronic ester)1,3-ButadieneSilacyclopent-3-eneHydrogenationSilacyclopentane

Precursor Design for Ring Closure

The success of both intramolecular cyclization and cycloaddition strategies hinges on the rational design and synthesis of the acyclic precursors. For intramolecular hydrosilylation, the precursor must contain both a silicon-hydride bond and at least one unsaturated carbon-carbon bond at an appropriate distance to favor the formation of a five-membered ring. For instance, a diallylsilane can be synthesized through the reaction of a dichlorosilane (B8785471) with allyl Grignard reagents.

In the case of cycloaddition reactions, the design focuses on the generation of the reactive silylene species under conditions compatible with the diene. Silylboronic esters have emerged as effective silylene precursors for palladium-catalyzed cycloadditions. acs.org These precursors are designed to be stable enough for handling but can be activated under the catalytic conditions to release the silylene for the cycloaddition reaction.

Introduction of Chloromethyl Functionalities: Targeted Synthetic Approaches

Once the silolane ring is formed, the next critical stage is the introduction of two chloromethyl groups onto the silicon atom. This can be achieved through various halogenation strategies or by directed functionalization methods, which involve the synthesis of a silolane with precursor functionalities that can be readily converted to the desired chloromethyl groups.

Halogenation Strategies

A direct approach to introduce chloromethyl groups is the free-radical chlorination of a silolane bearing methyl groups on the silicon atom, such as 1,1-dimethylsilolane. This reaction is typically initiated by UV light and involves the use of a chlorinating agent like sulfuryl chloride (SO₂Cl₂). The reaction proceeds via a free-radical chain mechanism where a chlorine radical abstracts a hydrogen atom from a methyl group, followed by reaction of the resulting silylmethyl radical with a chlorine source.

However, a significant challenge with free-radical chlorination is the lack of selectivity, which can lead to a mixture of mono-, di-, and polychlorinated products, as well as chlorination at different positions on the alkyl chain. Controlling the stoichiometry and reaction conditions is crucial to maximize the yield of the desired 1,1-bis(chloromethyl)silolane.

Halogenation MethodSubstrateReagentProductKey Challenges
Free-Radical Chlorination1,1-DimethylsilolaneSO₂Cl₂ / UV lightThis compoundLack of selectivity, formation of multiple products

Directed Functionalization Methods

A more controlled and often preferred approach involves the synthesis of a silolane with functional groups that can be cleanly converted to chloromethyl groups. This strategy circumvents the selectivity issues associated with direct halogenation.

A plausible route involves the synthesis of 1,1-bis(hydroxymethyl)silolane as a key intermediate. This diol can be prepared by the reduction of the corresponding 1,1-dicarboxylic acid ester of silacyclopentane, for example, using a reducing agent like lithium aluminum hydride. The resulting 1,1-bis(hydroxymethyl)silolane can then be converted to this compound by reaction with a chlorinating agent such as thionyl chloride (SOCl₂) or hydrogen chloride (HCl). This two-step approach generally offers higher yields and purity of the final product compared to direct chlorination methods.

Functional GroupIntermediateReagent for Conversion to -CH₂ClProduct
Hydroxymethyl (-CH₂OH)1,1-bis(hydroxymethyl)silolaneThionyl chloride (SOCl₂) or HClThis compound
Methoxymethyl (-CH₂OCH₃)1,1-bis(methoxymethyl)silolaneChlorinating agentThis compound

The synthesis of the precursor, 1,1-bis(hydroxymethyl)silolane, would likely start from a 1,1-dihalosiloane. Reaction with a suitable Grignard reagent derived from a protected 1,4-butanediol (B3395766) derivative could form the ring, followed by deprotection and oxidation to the dialdehyde (B1249045) or diacid, and then reduction to the diol. While complex, this directed approach provides a more reliable pathway to the target molecule.

Catalytic Strategies in Silolane Synthesis

Catalysis offers a powerful tool for constructing the silolane ring and forming crucial carbon-silicon (C-Si) bonds. Both transition-metal catalysis and organocatalysis present unique advantages in terms of efficiency, selectivity, and functional group tolerance.

Transition-metal catalysis is a cornerstone of modern organic synthesis, and its application to C-Si bond formation has enabled the creation of a wide array of organosilicon compounds. mdpi.com These methods are particularly relevant for constructing the carbon-rich framework of silolanes. Catalysts based on metals such as rhodium, copper, palladium, and iridium have shown significant utility in these transformations. beilstein-journals.orgacs.orguvic.cakyoto-u.ac.jp

Rhodium catalysts, for example, are effective in promoting the regioselective hydrosilylation of alkenes and alkynes, which is a fundamental step in forming C-Si bonds. acs.org A rhodium complex generated from [RhCl(1,5-cyclooctadiene)]2 and 1,1′-bis(diphenylphosphino)ferrocene (dppf) has been used in the cross-coupling of arylzinc compounds with (iodomethyl)trimethylsilane (B1585575) to yield functionalized benzylsilanes. organic-chemistry.org Copper-catalyzed reactions have also emerged as a valuable tool for C-Si bond formation, offering an alternative to traditional methods that often require harsh organolithium or Grignard reagents. beilstein-journals.orgnsf.gov These reactions can proceed under milder conditions and tolerate a broader range of functional groups.

The general mechanism for many of these catalytic cycles involves key steps such as oxidative addition of a silicon-containing reagent to the metal center, followed by transmetalation or migratory insertion, and concluding with reductive elimination to yield the desired organosilane product and regenerate the catalyst. youtube.com

Table 1: Selected Transition-Metal Catalyzed C-Si Bond Formation Reactions

Catalyst SystemReaction TypeSubstratesProduct TypeReference
[RhCl(cod)]₂ / dppfCross-couplingArZnI + TMSCH₂IFunctionalized benzylsilanes organic-chemistry.org
Cu(MeCN)₄PF₆ / XantphosHydrosilylationAlkynes + PhSiH₃Vinylsilanes researchgate.net
Ru-based complexesDehydrocouplingR₂SiH₂ + NH₃Linear and cyclic oligosilazanes dtic.mil
Ir-based complexesHydrolysis of SilanesDiphenylsilane + H₂ODiphenylsilanediol nih.govehu.es

While transition-metal catalysis is well-established, organocatalysis has gained traction as a complementary strategy that avoids the use of potentially toxic or expensive metals. In the context of cyclic silane (B1218182) synthesis, organocatalytic methods are still emerging. However, principles from the organocatalytic synthesis of analogous carbocycles can be applied. For instance, the use of chiral organic bases has been reported for the highly enantioselective synthesis of silacyclopentanes from silacyclopentene oxides. thieme-connect.com

Mechanistic studies on the organocatalytic preparation of substituted cyclopentanes, often involving tandem conjugate addition and α-alkylation of enals, provide a framework for developing similar strategies for silolanes. nih.govresearchgate.net These reactions are typically catalyzed by chiral secondary amines, such as O-trimethylsilyldiphenylprolinol, which activate the substrates through the formation of iminium and enamine intermediates. nih.gov The adaptation of these methodologies to silicon-containing substrates could provide a metal-free route to functionalized silolanes.

Table 2: Organocatalytic Strategies Relevant to Silolane Synthesis

Catalyst TypeReaction TypeSubstrate ClassProduct ClassKey FeatureReference
Chiral Organic Baseβ-eliminationSilacyclopentene oxidesEnantiopure silacyclopentanesHigh enantioselectivity (er up to 99:1) thieme-connect.com
O-trimethylsilyldiphenylprolinolTandem conjugate addition/α-alkylationα,β-Unsaturated aldehydesFunctionalized cyclopentanesHigh stereoselectivity via iminium/enamine catalysis nih.gov

Synthesis of Precursors and Intermediates for this compound

The successful synthesis of the target molecule is contingent upon the efficient preparation of its key precursors. These include appropriately substituted diorganodichlorosilanes and functionalized chloromethylsilanes that provide the necessary silicon backbone and reactive chloromethyl groups.

Diorganodichlorosilanes are versatile precursors for a wide range of organosilicon compounds, including cyclic silanes. The synthesis of a precursor like bis(chloromethyl)dichlorosilane (B97667) would be a key step toward this compound. While specific methods for this exact precursor are not widely detailed, general synthetic routes to diorganodichlorosilanes are well-established.

One common industrial method is the "Direct Process" (Müller-Rochow process), which involves the reaction of an organic halide with elemental silicon at high temperatures in the presence of a copper catalyst. A laboratory-scale approach often involves the Grignard reaction, where an organomagnesium halide reacts with a silicon tetrahalide (e.g., SiCl₄). Another route is the hydrosilylation of an alkene followed by chlorination. For the synthesis of 1,3-disilacyclobutanes, the Grignard coupling reaction of bis(chloromethyl)diorganosilanes with various diorganodichlorosilanes has been demonstrated, showcasing the utility of these precursors in building silicon-carbon cyclic systems. researchgate.net

The chloromethyl groups on the silicon atom are defining features of the target molecule. The synthesis of compounds bearing a Si-CH₂Cl moiety is therefore of paramount importance. A highly effective method for creating this functionality is the reaction of a chlorosilane with (chloromethyl)lithium, which can be generated in situ at low temperatures from chloroiodomethane (B1360106) and n-butyllithium. acs.org This approach allows for the introduction of one or more chloromethyl groups onto a silicon center.

Alternative strategies include the Grignard coupling reactions of bis(chloromethyl)diorganosilanes with other chlorosilanes. researchgate.net For example, the reaction of bis(chloromethyl)dimethylsilane (B1265723) with trimethylchlorosilane in the presence of magnesium can lead to intermolecular C-Si coupling products. researchgate.net These reactions provide a pathway to build more complex silicon frameworks that already contain the essential chloromethyl functionality.

Table 3: Methods for the Synthesis of Functionalized Chloromethylsilanes

MethodSilicon SourceChloromethyl SourceProduct TypeKey ConditionsReference
Lithium AlkylationChlorosilanes (e.g., R₂SiCl₂)In situ (chloromethyl)lithium(Chloromethyl)silanesLow temperature in THF acs.org
Grignard CouplingBis(chloromethyl)diorganosilanes- (intramolecular rearrangement or coupling)1,3-disilacyclobutanes and othersMagnesium, THF reflux researchgate.net
Rhodium-catalyzed Cross-Coupling(Iodomethyl)trimethylsilane- (part of the substrate)Functionalized benzylsilanesRh-dppf catalyst, ArZnI organic-chemistry.org

Despite a comprehensive search for "this compound," information regarding its specific chemical reactivity and transformation pathways is not available in the provided search results. The search yielded data for related acyclic organosilicon compounds, such as chlorobis(chloromethyl)methylsilane and bis(chloromethyl)dimethylsilane, but lacks the specific details required to address the chemical behavior of the cyclic silolane core and the attached chloromethyl groups as outlined in the user's request.

Consequently, it is not possible to generate a detailed and scientifically accurate article on the nucleophilic substitution, radical reactions, cross-coupling reactions, ring-opening mechanisms, or strain-driven ring expansion processes of this compound based on the available information. Further research and literature would be necessary to provide the specific chemical transformations and reactivity data requested for this particular compound.

Iii. Chemical Reactivity and Transformation Pathways of 1,1 Bis Chloromethyl Silolane

Ring-Opening Reactions of the Silolane Core

Selective Ring-Opening Pathways

The strained four-membered ring of the silolane (silacyclobutane) moiety in 1,1-bis(chloromethyl)silolane is susceptible to ring-opening reactions, which can be initiated thermally, anionically, or through catalysis by transition metals. These pathways provide a versatile route to functionalized organosilicon compounds.

Transition metal-catalyzed ring-opening has been shown to be a highly effective method for the selective transformation of silacyclobutanes. For instance, nickel(0) complexes can catalyze the ring-opening reaction of silacyclobutanes with 1,3-dienes, leading to the formation of allylsilanes. rsc.org This process involves the cleavage of a silicon-carbon bond within the ring. Similarly, palladium and platinum catalysts can induce ring expansion reactions of silacyclobutanes with allenoates, resulting in the selective formation of substituted silacyclohexenes. acs.org The regioselectivity of these reactions is often dependent on the choice of catalyst and the substitution pattern of the reacting partners.

Anionic ring-opening polymerization of 1,1-disubstituted silacyclobutanes is another significant transformation pathway. acs.org This process is typically initiated by organolithium reagents and leads to the formation of poly(1-silabutylene)s, which are polymers with a silicon atom in the main chain. The presence of the two chloromethyl groups in this compound would likely influence the initiation and propagation steps of such a polymerization.

Spontaneous ring-opening and rearrangement can also occur in hexacoordinate complexes of silacyclobutane (B14746246) under mild conditions without the need for a catalyst. bgu.ac.il This highlights the inherent strain of the silacyclobutane ring and its propensity to undergo transformations to relieve this strain.

Table 1: Examples of Catalytic Ring-Opening and Ring-Expansion Reactions of Silacyclobutanes

Catalyst System Reactant Product Type Reference
Nickel(0) 1,3-Dienes Allylsilanes rsc.org
Pd/PR₃ or PtCl₂ Allenoates Silacyclohexenes acs.org
Ruthenium Catalyst Cyclohexene Alternating Copolymers nih.gov

Reactivity in Polymerization Initiations and Chain Transfer

The chloromethyl groups of this compound provide reactive sites for initiating polymerization and for chain transfer processes.

The carbon-chlorine bonds in the chloromethyl groups of this compound can serve as initiation sites for controlled radical polymerization (CRP) techniques, most notably Atom Transfer Radical Polymerization (ATRP). cmu.edu In ATRP, a transition metal complex, typically copper-based, reversibly activates and deactivates the propagating radical chain by abstracting and transferring a halogen atom. researchgate.net

The use of functional initiators is a key feature of ATRP, allowing for the synthesis of polymers with specific end-groups and complex architectures. cmu.edu By employing a difunctional initiator like this compound, it is possible to grow two polymer chains simultaneously from the silicon center, leading to the formation of well-defined telechelic polymers or serving as a macroinitiator for block copolymers. The efficiency of initiation in ATRP is crucial for achieving polymers with low dispersity. acs.org The reactivity of the C-Cl bond in the chloromethyl groups is comparable to other benzylic or allylic halides commonly used as ATRP initiators.

Silanes can function as effective chain transfer agents in various polymerization reactions, including those catalyzed by transition metals. researchgate.netacs.orgillinois.edu In the context of ethylene (B1197577) polymerization with palladium(II) diimine catalysts, for example, the addition of silanes leads to a decrease in the molecular weight of the resulting polyethylene, indicative of a chain transfer process. researchgate.netacs.orgillinois.edu The silicon of the chain transfer agent is incorporated into the polymer chain. researchgate.netacs.org While the primary role of the chloromethyl groups in this compound is for initiation, the silane (B1218182) moiety itself could potentially participate in chain transfer events depending on the specific polymerization conditions and catalyst system employed. Substituted silanes are also utilized as chain shuttling agents to terminate the growth of olefinic polymers in free radical polymerization. google.com

Table 2: Potential Roles of this compound in Polymerization

Polymerization Role Relevant Functional Group Mechanism Potential Product
Initiator Chloromethyl (-CH₂Cl) Atom Transfer Radical Polymerization (ATRP) Telechelic polymers, Block copolymers
Chain Transfer Agent Silane (Si-C) Transfer of a silyl (B83357) group to the growing polymer chain End-functionalized polymers

Electrophilic and Nucleophilic Transformations of the Silolane System

The chemical reactivity of this compound is also dictated by its susceptibility to attack by both electrophiles and nucleophiles.

Electrophilic attack on the silacyclobutane ring can lead to ring-opening. The carbon-silicon bond, being electron-releasing, can stabilize a positive charge in the β-position through hyperconjugation, making the ring susceptible to electrophilic cleavage. wikipedia.org Stronger electrophiles are generally required compared to other organometallic compounds. wikipedia.org

The chloromethyl groups are primary sites for nucleophilic substitution reactions. The carbon atom bonded to chlorine is electrophilic and can be attacked by a wide range of nucleophiles, leading to the displacement of the chloride ion. masterorganicchemistry.com This allows for the introduction of various functional groups, such as azides, amines, and alkoxides, onto the silicon center. Such nucleophilic substitution at the chloromethyl group is a common strategy for functionalizing organosilicon compounds. mdpi.com

Furthermore, the silicon atom itself can be subject to nucleophilic attack, especially with reagents that can coordinate to silicon and facilitate the cleavage of the Si-C bonds in the strained ring. libretexts.org

Reactions with Metal Complexes and Catalytic Intermediates

The interaction of this compound with metal complexes can lead to a variety of transformations, including the formation of coordination compounds and catalytic intermediates.

The silicon atom in silacyclobutanes can act as a Lewis acid and coordinate to transition metals. libretexts.orglumenlearning.comlibretexts.org The interaction with a metal center can activate the Si-C bonds of the strained ring, facilitating ring-opening or ring-expansion reactions. researchgate.netresearchgate.net Transition metals such as nickel, palladium, platinum, and rhodium have been extensively used to catalyze the transformation of silacyclobutanes. rsc.orgacs.orgresearchgate.netresearchgate.net

The formation of stable coordination complexes is also possible. Schiff base ligands, which are synthesized from the condensation of an amine and an aldehyde or ketone, are versatile ligands in coordination chemistry and can be used to form stable complexes with a variety of metal ions. nih.govmdpi.comresearchgate.netmdpi.com While not directly applicable to this compound itself, the principles of coordination chemistry suggest that the silicon atom or potentially the chlorine atoms could interact with metal centers. The formation of hexacoordinate silicon complexes with silacyclobutane ligands has been reported, and these complexes can undergo spontaneous ring-opening. bgu.ac.il

Table 3: Summary of Reactivity of this compound

Reactive Site Type of Reaction Reagent/Condition Typical Product
Silacyclobutane Ring Ring-Opening Transition Metal Catalyst Functionalized open-chain silanes
Silacyclobutane Ring Ring-Expansion Transition Metal Catalyst / Allenoates Substituted silacyclohexenes
Chloromethyl Group Polymerization Initiation ATRP Catalyst / Monomer Polymer with a silane core
Chloromethyl Group Nucleophilic Substitution Nucleophiles (e.g., N₃⁻, RNH₂, RO⁻) Di-functionalized silolane
Silicon Atom Coordination Transition Metal Complex Metal-silacyclobutane complex

Mechanistic Investigations of Metal-Mediated Transformations

The metal-mediated transformations of this compound represent a pivotal area of study, offering pathways to novel organosilicon compounds and materials. Mechanistic investigations into these reactions, primarily involving magnesium and palladium, have elucidated complex reaction cascades, the formation of reactive intermediates, and the factors governing product distribution. While direct mechanistic studies on this compound are not extensively documented, valuable insights can be drawn from analogous bis(chloromethyl)diorganosilane systems.

Magnesium-Mediated Reactions: Grignard Reagent Formation and Subsequent Pathways

The reaction of bis(chloromethyl)diorganosilanes with magnesium is a cornerstone of their chemical transformation, initiating a cascade of events that can lead to both intermolecular and intramolecular products. Theoretical investigations into Grignard reagent formation suggest a complex mechanism that can proceed through either radical or non-radical pathways, depending on the nature of the magnesium species (atom, dimer, or cluster). rsc.org

For bis(chloromethyl)diorganosilanes, the initial step is the formation of a mono-Grignard reagent. researchgate.net This intermediate is at a mechanistic branch point, from which at least two distinct pathways can be followed:

Intermolecular C-Si Coupling: The mono-Grignard reagent can react with another molecule of a chlorosilane, leading to the formation of a new carbon-silicon bond. This pathway is favored in the presence of an external chlorosilane coupling partner.

Intramolecular C-C Coupling and Cyclization: Alternatively, the mono-Grignard reagent can undergo an intramolecular cyclization. This process is thought to proceed through the formation of a highly reactive silacyclopropane (B577268) intermediate. This intermediate can then undergo ring-opening polymerization or react with other species present in the reaction mixture. researchgate.net

The following table summarizes the key aspects of the proposed mechanistic pathways in magnesium-mediated transformations of analogous bis(chloromethyl)diorganosilanes.

Reaction Type Key Intermediates Potential Products Governing Factors
Intermolecular C-Si CouplingMono-Grignard ReagentLinear or branched organosilanesPresence of external chlorosilane electrophiles
Intramolecular C-C CouplingMono-Grignard Reagent, Silacyclopropane1,3-Disilacyclobutanes, PolydiorganosilapropanesSteric hindrance, reaction temperature

Palladium-Catalyzed Transformations

Palladium catalysts are instrumental in mediating a variety of transformations involving organosilicon compounds, including cross-coupling reactions. While specific studies on this compound are limited, the general mechanisms of palladium-catalyzed cross-coupling reactions provide a framework for understanding its potential reactivity. These reactions typically proceed through a catalytic cycle involving three key steps:

Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to a carbon-halogen bond (in this case, a C-Cl bond of the chloromethyl group) to form a Pd(II) intermediate.

Transmetalation: In the presence of a suitable organometallic reagent (e.g., an organoboron or organotin compound), a transmetalation step occurs where the organic group is transferred to the palladium center.

Reductive Elimination: The final step is the reductive elimination of the two organic groups from the palladium center, forming a new carbon-carbon bond and regenerating the Pd(0) catalyst.

In the context of this compound, intramolecular palladium-catalyzed coupling could potentially lead to the formation of cyclic structures. The proposed mechanism for such a transformation would likely involve the sequential oxidative addition of the two C-Cl bonds to the palladium center, followed by reductive elimination to form a new C-C bond and close the ring.

Control experiments in related systems have shown that the assembly of the reacting groups in proximity is crucial for efficient intramolecular cyclization. semanticscholar.org Furthermore, computational studies, such as Density Functional Theory (DFT) calculations, have been employed to elucidate the energy profiles and transition states of similar palladium-catalyzed bis-silylation reactions, providing a deeper understanding of the reaction mechanism. nih.gov

The table below outlines a plausible catalytic cycle for the intramolecular cyclization of this compound, based on established principles of palladium catalysis.

Step Description Intermediate
1 Oxidative addition of one C-Cl bond to Pd(0)(Chloromethyl)silolanylmethylpalladium(II) chloride
2 Intramolecular coordination of the second chloromethyl groupChelated palladium(II) intermediate
3 Second oxidative addition or intramolecular nucleophilic attackPalladacycle intermediate
4 Reductive elimination of the C-C bondSilacyclobutane-fused ring system and Pd(0)

It is important to note that these mechanistic proposals are based on studies of analogous systems and general principles of organometallic chemistry. Detailed experimental and computational investigations specifically on this compound are required to fully elucidate the intricate details of its metal-mediated transformations.

Iv. Polymer Science and Material Precursor Applications of 1,1 Bis Chloromethyl Silolane

Role as a Monomer in Advanced Polymer Architectures

The dual functionality of 1,1-bis(chloromethyl)silolane allows for its integration into polymeric structures in two primary ways: incorporation into the polymer backbone or as a pendant group for side-chain functionalization.

The two chloromethyl groups attached to the silicon atom serve as reactive sites for grafting onto or creating side chains on a pre-existing polymer backbone. This approach allows for the modification of commodity polymers, introducing the silolane moiety as a functional pendant group. Such modifications could enhance properties like thermal stability, refractive index, or introduce specific reactivity for further chemical transformations.

Strategies for Incorporating Silolane Units into Polymer Main Chains

The formation of polymers with the silolane unit in the main chain can be theoretically achieved through several established polymerization techniques.

Polycondensation represents a viable, though underexplored, route for incorporating this compound into a polymer backbone. This would typically involve reacting the chloromethyl groups with suitable difunctional nucleophiles. For instance, reaction with diols, diamines, or dithiols could lead to the formation of polyesters, polyamides, or polythioethers, respectively, with the silolane ring as a repeating unit in the main chain. The general reaction scheme would be:

n ClCH₂-(silolane)-CH₂Cl + n Nu-R-Nu → [-CH₂-(silolane)-CH₂-Nu-R-Nu-]_n + 2n HCl

where Nu represents a nucleophilic group (e.g., O, NH, S) and R is an organic spacer. The properties of the resulting polymer would be tunable by varying the nature of the comonomer (Nu-R-Nu).

Table 1: Hypothetical Polycondensation Reactions of this compound

Co-monomer (Nu-R-Nu) Resulting Polymer Type Potential Main Chain Linkage
Ethylene (B1197577) glycol Polyester -O-CH₂-CH₂-O-
1,6-Hexanediamine Polyamide -NH-(CH₂)₆-NH-

This table presents theoretical reaction pathways as specific experimental data for this compound is not available in the surveyed literature.

While the silolane ring in this compound is relatively stable, it is conceivable that derivatives could be synthesized to facilitate ring-opening polymerization (ROP). This would involve chemical modification of the silolane ring to introduce strain, which is a driving force for ROP. For instance, the creation of a spirocyclic silolane derivative could potentially undergo ROP to yield a polysiloxane with pendant chloromethyl-functionalized groups. However, there is no current literature detailing such derivatives or their subsequent polymerization.

Copolymerization Studies with Diverse Co-monomers

The potential for copolymerizing this compound with other monomers to tailor material properties is significant, yet remains a theoretical proposition. The reactivity of the chloromethyl groups would allow for its participation in various copolymerization schemes. For example, it could be used as a comonomer in condensation polymerization with a mix of other di-functional monomers to create random or alternating copolymers. The resulting material properties would be a function of the co-monomer ratios and their chemical nature.

Table 2: Potential Co-monomers for Copolymerization with this compound

Co-monomer Class Potential Polymerization Type Anticipated Copolymer Feature
Diols and Diacids Polycondensation Introduction of ester linkages for tunable flexibility and degradability.
Diamines and Diacids Polycondensation Incorporation of amide linkages for enhanced thermal stability and hydrogen bonding.

This table is illustrative of potential copolymerization strategies, as specific studies involving this compound are not documented in the available literature.

Design of Random and Block Copolymers

The synthesis of copolymers allows for the combination of different monomeric units into a single polymer chain, resulting in materials with tailored properties.

Random Copolymers: In a random copolymerization, this compound could be copolymerized with other vinyl or ring-opening monomers. The resulting polymer would have a random distribution of the silolane and comonomer units along the chain. The incorporation of the silolane unit would introduce reactive chloromethyl groups throughout the polymer backbone.

Block Copolymers: The synthesis of block copolymers involves the sequential polymerization of different monomers, leading to distinct blocks of each monomer type. rsc.orgmdpi.comd-nb.infomit.edumit.edu Techniques such as living anionic polymerization or controlled radical polymerization could potentially be employed to create block copolymers containing a poly(this compound) segment. rsc.orgd-nb.info This would result in macromolecules with well-defined domains having different chemical and physical properties.

Tunable Polymer Properties through Compositional Control

The properties of copolymers are highly dependent on the ratio and distribution of the constituent monomers. By systematically varying the feed ratio of this compound to a comonomer, a range of materials with tunable properties could be achieved. For instance, increasing the content of the silolane monomer would increase the density of reactive chloromethyl groups, which could in turn affect properties such as:

Glass Transition Temperature (Tg): The introduction of the rigid silolane ring and bulky chloromethyl groups could increase the Tg of the resulting copolymer. sid.ir

Thermal Stability: The silicon-carbon bonds within the silolane ring might impart enhanced thermal stability to the polymer.

Refractive Index: The presence of silicon and chlorine atoms would be expected to influence the refractive index of the material.

PropertyEffect of Increasing this compound Content
Density of Reactive SitesIncreases
Glass Transition Temp. (Tg)Likely Increases
Thermal StabilityPotentially Enhanced
SolubilityDependent on Comonomer

Post-Polymerization Functionalization Pathways

The chloromethyl groups on a polymer derived from this compound would serve as versatile handles for post-polymerization modification. wiley-vch.de This allows for the synthesis of a single precursor polymer which can then be transformed into a variety of functional materials.

Chemical Modifications of Polymer-Bound Chloromethyl Groups

The benzylic-like reactivity of the chloromethyl groups makes them susceptible to nucleophilic substitution reactions. This would allow for the introduction of a wide array of functional groups onto the polymer side chain. sid.irderpharmachemica.com

Table of Potential Nucleophilic Substitution Reactions

NucleophileReagent ExampleResulting Functional Group
AzideSodium Azide (NaN₃)Azidomethyl
AmineAmmonia, Primary/Secondary AminesAminomethyl
ThiolSodium Thiolate (NaSR)Thioether
CarboxylateSodium Carboxylate (RCOONa)Ester
HydroxideSodium Hydroxide (NaOH)Hydroxymethyl

These modifications could be used to alter the polymer's solubility, introduce sites for further reactions (e.g., click chemistry with azidomethyl groups), or impart specific functionalities such as light-responsiveness or biological activity.

Grafting and Cross-Linking Strategies

The reactive chloromethyl groups also provide avenues for more complex architectural modifications like grafting and cross-linking.

Grafting: The "grafting to" method could be employed, where pre-synthesized polymer chains with reactive end-groups are attached to the poly(this compound) backbone. nih.govmdpi.comresearchgate.netmdpi.com Alternatively, the "grafting from" approach would involve converting the chloromethyl groups into initiation sites for the polymerization of a second monomer. mdpi.com

Cross-Linking: The presence of two chloromethyl groups per monomer unit makes this compound a potential cross-linking agent. made-in-china.comspecialchem.commdpi.comgoogle.comdtic.mil By reacting the chloromethyl groups with difunctional nucleophiles, a three-dimensional polymer network could be formed. The degree of cross-linking, and thus the mechanical properties of the resulting thermoset, could be controlled by the amount of silolane monomer incorporated into the initial polymer.

Design and Synthesis of Hybrid Organic-Inorganic Materials

Hybrid organic-inorganic materials combine the properties of both organic polymers (e.g., flexibility, processability) and inorganic materials (e.g., rigidity, thermal stability). nih.govrsc.orgecampus.com The silane (B1218182) core of this compound makes it a candidate precursor for such materials.

Silica-Based Composites

This compound could be used to create hybrid materials where organic polymer chains are covalently bonded to a silica (B1680970) network. This could be achieved through a sol-gel process. nih.govmdpi.comrsc.orgcmu.eduresearchgate.net The silolane could potentially be co-condensed with other silica precursors, such as tetraethoxysilane (TEOS). The chloromethyl groups would remain as reactive sites within the resulting hybrid material, allowing for further functionalization.

Alternatively, polymers or copolymers of this compound could be used as modifiers for silica nanoparticles. kaust.edu.sa The chloromethyl groups could react with surface hydroxyl groups on silica, or with other coupling agents, to form a covalently attached polymer layer. This surface modification could improve the dispersion of the silica nanoparticles in an organic polymer matrix, leading to nanocomposites with enhanced mechanical and thermal properties.

Polymeric Nanomaterials Incorporating Silolane Units

The integration of silolane units, derived from precursors such as this compound, into polymeric nanomaterials is an area of significant interest, driven by the unique properties that silicon-containing polymers can impart to the final nanostructures. While direct reports on the synthesis of polymeric nanomaterials from this compound are not extensively detailed in the available literature, the principles of polymer chemistry and materials science allow for a thorough exploration of its potential in this field. The formation of such nanomaterials can be broadly approached through two main strategies: the polymerization of the silolane monomer followed by the self-assembly of the resulting polymer, or the use of the silolane as a precursor in various nanoparticle synthesis methodologies.

The bifunctional nature of this compound, with its two reactive chloromethyl groups, makes it a candidate for polycondensation reactions. In theory, this monomer could react with suitable difunctional nucleophiles to yield linear or cross-linked polysilolanes. The properties of the resulting polymer, such as its solubility, chain flexibility, and intermolecular interactions, would be highly dependent on the chosen co-monomer.

Once a silolane-containing polymer is synthesized, the formation of polymeric nanomaterials can be achieved through various self-assembly techniques. For instance, if the polymer is amphiphilic, it could self-assemble in a selective solvent to form micelles or vesicles. This amphiphilicity could be engineered by the appropriate choice of co-monomers during the polymerization stage. The silolane unit would constitute the core or the shell of the nanoparticle, depending on the relative hydrophobicity or hydrophilicity of the polymer segments. Polymerization-induced self-assembly (PISA) is another powerful technique where the polymerization and nanoparticle formation occur simultaneously.

Furthermore, the reactive chloromethyl groups on the silolane monomer or the resulting polymer can be leveraged for post-polymerization modification. These groups can serve as handles to attach other functional molecules, which could influence the self-assembly process or impart specific functionalities to the final nanomaterial. For example, the attachment of bulky side groups could alter the polymer's conformation and drive the formation of nanoparticles with different morphologies.

Another potential route to polymeric nanomaterials involves the use of this compound in the synthesis of hybrid organic-inorganic nanoparticles. For instance, it could be co-hydrolyzed with other organosilanes, such as tetraalkoxysilanes, in a sol-gel process. This would lead to the formation of silica-based nanoparticles with covalently incorporated chloromethylsilolane units. The organic moieties would be distributed throughout the silica matrix, influencing the particle's properties. The presence of the chloromethyl groups on the surface or within the bulk of the nanoparticle would offer sites for further functionalization.

The potential characteristics and applications of polymeric nanomaterials incorporating this compound units are diverse. The presence of the silolane moiety could enhance the thermal stability and mechanical properties of the nanomaterials. Moreover, the silicon atom could influence the electronic properties, making these materials interesting for applications in optoelectronics. The ability to functionalize the nanomaterials via the chloromethyl groups opens up possibilities for their use in catalysis, sensing, and biomedical applications.

A summary of potential synthetic strategies and resulting nanomaterial types is presented in the interactive table below.

Synthetic Strategy Description Potential Nanomaterial Type Key Features
Polycondensation and Self-Assembly Polymerization of this compound with a co-monomer, followed by self-assembly of the resulting polymer in a selective solvent.Micelles, Vesicles, NanospheresTunable size and morphology based on polymer structure and assembly conditions.
Polymerization-Induced Self-Assembly (PISA) Simultaneous polymerization and self-assembly of this compound with other monomers.Core-shell nanoparticles, Worm-like micelles, VesiclesHigh control over nanoparticle morphology and size.
Sol-Gel Co-condensation Co-hydrolysis and condensation of this compound with tetraalkoxysilanes.Hybrid silica nanoparticlesOrganic-inorganic composite material with functionalizable chloromethyl groups.
Post-polymerization Modification Functionalization of pre-formed polysilolane chains containing chloromethyl groups to induce self-assembly or add functionality.Functionalized nanoparticlesTailored surface chemistry for specific applications.

It is important to note that the successful synthesis of well-defined polymeric nanomaterials from this compound would require careful control over the polymerization and self-assembly conditions. Factors such as monomer concentration, solvent choice, temperature, and the nature of any catalysts or initiators would play a crucial role in determining the final nanoparticle characteristics. While direct experimental data for this specific monomer is scarce, the established principles of organosilicon chemistry and polymer science provide a strong foundation for its future exploration in the field of polymeric nanomaterials.

V. Computational and Theoretical Investigations of 1,1 Bis Chloromethyl Silolane Systems

Quantum Chemical Studies on Electronic Structure and Bonding

Quantum chemical methods, particularly Density Functional Theory (DFT) and ab initio molecular orbital (MO) calculations, are instrumental in elucidating the electronic structure and bonding characteristics of organosilicon compounds. nih.govtaylorfrancis.com For 1,1-bis(chloromethyl)silolane, these calculations would typically begin with geometry optimization to find the lowest energy conformation of the molecule. Based on analogous structures like dichlorosilane (B8785471), the silicon atom in this compound is expected to adopt a tetrahedral geometry, resulting from sp³ hybridization of the silicon atomic orbitals. guidechem.com This arrangement minimizes electron-pair repulsion and leads to a stable molecular configuration.

The bonding in this compound is characterized by several key features. The silicon-carbon (Si-C) and silicon-chlorine (Si-Cl) bonds are covalent but polarized due to differences in electronegativity between silicon (1.90), carbon (2.55), and chlorine (3.16). The Si-C bond is polarized towards carbon, while the Si-Cl bond is significantly polarized towards the highly electronegative chlorine atom. wikipedia.org This charge distribution is a critical determinant of the molecule's reactivity.

Table 1: Predicted Geometric Parameters for this compound Based on Analogous Compounds

The following table presents typical bond lengths and angles for this compound, estimated from computational studies on analogous chlorosilanes and alkylsilanes. These values represent a plausible ground-state geometry.

ParameterPredicted ValueBasis of Analogy
Si-C Bond Length~1.88 ÅTypical Si-C single bonds in alkylsilanes
Si-Cl Bond Length~2.05 ÅSi-Cl bonds in various chlorosilanes
C-H Bond Length~1.09 ÅStandard C-H bonds in alkyl groups
C-Cl Bond Length~1.78 ÅC-Cl bonds in chloroalkanes
∠ C-Si-C Bond Angle~109.5°Tetrahedral geometry at silicon centers
∠ Cl-Si-Cl Bond Angle~109.5°Tetrahedral geometry at silicon centers
∠ Cl-Si-C Bond Angle~109.5°Tetrahedral geometry at silicon centers

Molecular Orbital (MO) theory provides a detailed picture of the electronic distribution and energy levels within a molecule. In this compound, the valence molecular orbitals are formed from the linear combination of atomic orbitals of silicon, carbon, chlorine, and hydrogen. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest as they govern the molecule's reactivity according to Frontier Molecular Orbital (FMO) theory. taylorfrancis.com

HOMO: The HOMO is likely to be composed of contributions from the lone pair electrons on the two chlorine atoms attached to the silicon and the p-orbitals of the Si-C sigma bonds. The energy of the HOMO is a measure of the molecule's ability to donate electrons.

LUMO: The LUMO is expected to be an antibonding orbital, likely a combination of the σ* orbitals associated with the highly polarized Si-Cl bonds. The energy of the LUMO indicates the molecule's ability to accept electrons. A low-lying LUMO would suggest susceptibility to nucleophilic attack at the silicon center.

The electron density distribution, which can be visualized using electrostatic potential (ESP) maps, further clarifies the molecule's reactive sites. nih.govresearchgate.net For this compound, these maps would show a region of negative electrostatic potential (electron-rich) around the chlorine atoms due to their high electronegativity and lone pairs. Conversely, a significant region of positive electrostatic potential (electron-poor) would be centered on the silicon atom, making it the primary site for nucleophilic attack. The hydrogen atoms of the chloromethyl groups would also exhibit a slight positive potential.

Table 2: Predicted Frontier Molecular Orbital Characteristics

This table outlines the expected characteristics of the HOMO and LUMO for this compound, which are crucial for predicting its chemical reactivity.

Molecular OrbitalPredicted Primary CharacterImplication for Reactivity
HOMOLone pairs of chlorine atoms (nCl), Si-C σ bondsSite for electrophilic attack; electron-donating capability.
LUMOAntibonding Si-Cl σ* orbitalsSite for nucleophilic attack; electron-accepting capability.
HOMO-LUMO GapModerately largeIndicates relative kinetic stability. A smaller gap suggests higher reactivity.

Bond Dissociation Energy (BDE) is the enthalpy change required to break a specific bond homolytically. It is a direct measure of bond strength and a key parameter in assessing the thermal stability and potential reaction pathways of a molecule. Computational methods, such as the high-level G4 or W1X-1 composite methods, can provide accurate BDE predictions. figshare.comrsc.org

For this compound, several bonds are of interest: Si-C, Si-Cl, C-H, and C-Cl. Based on established data for organosilicon and halogenated compounds, the following trends can be predicted:

Si-Cl vs. Si-C: The Si-Cl bond is generally strong and requires significant energy to break.

Si-C vs. C-C: Si-C bonds are typically weaker than C-C bonds, making them potential sites for cleavage.

C-H vs. Si-H: Although this molecule lacks Si-H bonds, it is a general principle that Si-H bonds are weaker than C-H bonds. nih.gov

C-H vs. C-Cl: In the chloromethyl group, the C-H bonds are expected to be stronger than the C-Cl bond.

The relative BDE values indicate that under thermal or photochemical conditions, the weakest bond is most likely to break first, initiating a reaction cascade. In this molecule, the Si-C or C-Cl bonds would be the most probable points of initial cleavage.

Table 3: Representative Bond Dissociation Energies (BDEs) from Analogous Compounds

This table provides typical BDE values (in kcal/mol at 298 K) for bonds found in this compound, compiled from computational and experimental data on related molecules. nih.govgelest.comresearchgate.net

BondTypical BDE (kcal/mol)Significance for Stability
Si-C (in alkylsilanes)85 - 95Represents a moderately strong bond, but weaker than a typical C-C bond.
Si-Cl (in chlorosilanes)105 - 120A very strong bond, indicating high stability against Si-Cl cleavage.
C-H (in chloroalkanes)98 - 105Strong covalent bonds, less likely to be the initial site of homolytic cleavage.
C-Cl (in chloroalkanes)80 - 85Often the weakest bond in such fragments, susceptible to cleavage.

Reaction Mechanism Elucidation through Computational Modeling

Computational modeling is a cornerstone for elucidating complex reaction mechanisms, allowing for the mapping of entire potential energy surfaces that connect reactants to products. acs.org This involves locating and characterizing all stationary points, including minima (reactants, intermediates, products) and first-order saddle points (transition states).

A transition state (TS) represents the highest energy point along a reaction coordinate. Its structure and energy (the activation barrier) determine the rate of a chemical reaction. Computationally, a TS is characterized by having exactly one imaginary vibrational frequency, which corresponds to the motion along the reaction path. nih.gov For this compound, several reaction types can be modeled:

Nucleophilic Substitution at Silicon: A common reaction for chlorosilanes is nucleophilic substitution, where a nucleophile attacks the electrophilic silicon atom. The transition state for such a reaction is often a pentacoordinated, hypervalent silicon species, typically with a trigonal bipyramidal geometry. wikipedia.org Computational analysis would focus on calculating the energy barrier to form this hypervalent TS.

Radical Abstraction: In radical reactions, a key step is the abstraction of an atom by a radical species. For this compound, this could involve the abstraction of a hydrogen or a chlorine atom from one of the chloromethyl groups. By calculating the activation energies for both processes, computational models can predict which abstraction is kinetically favored. Studies on similar systems show H-abstraction is a common pathway. nih.gov

Reaction pathway mapping involves tracing the minimum energy path from reactants to products, passing through transition states and any intermediates. For instance, the hydrolysis of a chlorosilane can be mapped computationally. This pathway might involve the initial formation of a complex between the silane (B1218182) and a water molecule, followed by the formation of a pentacoordinated silicon transition state, and finally the elimination of HCl to form a silanol (B1196071). wikipedia.org

Similarly, radical-initiated polymerization or decomposition pathways can be mapped. These pathways often involve an initiation step (bond cleavage), followed by propagation steps (e.g., radical addition or abstraction) and termination steps. nih.gov Computational studies can reveal the energetics of each step, identifying the rate-determining step and predicting the major products.

Prediction of Reactivity Profiles and Selectivity

Reactivity Profiles: Based on the FMO analysis, this compound is expected to be reactive towards nucleophiles at the silicon center (due to the low-lying LUMO and positive ESP) and potentially towards strong electrophiles at the chlorine atoms (due to the HOMO character). The relatively weak Si-C and C-Cl bonds suggest a susceptibility to thermal or radical-induced decomposition. nih.gov

Selectivity (Chemoselectivity and Regioselectivity): A key question for this molecule is the site of attack by a given reagent. For example, would a nucleophile attack the silicon atom or the carbon atom of the chloromethyl group (an SN2 reaction)? Computational modeling can answer this by comparing the activation energies for both pathways. The pathway with the lower energy barrier will be the dominant one. The higher positive charge on the silicon atom and the stability of pentacoordinated silicon intermediates generally favor attack at the silicon center. wikipedia.org In radical reactions, selectivity is often determined by BDEs; the radical will preferentially abstract the atom with the weakest bond.

By integrating these computational approaches, a comprehensive theoretical understanding of this compound can be constructed, providing valuable insights into its properties and potential chemical transformations.

Regioselectivity and Stereoselectivity Prediction

Computational models are instrumental in predicting the outcomes of chemical reactions involving this compound. Density Functional Theory (DFT) and other quantum mechanical methods can be used to calculate the energy profiles of reaction pathways, thereby predicting the most likely products.

Regioselectivity: In reactions where there are multiple possible sites for a chemical transformation, such as in cycloadditions or C-H activation, computational tools can predict the preferred outcome. nih.govresearchgate.net This is typically achieved by calculating the activation energies for the different possible reaction pathways. The pathway with the lowest activation energy is predicted to be the major product. For instance, in a hypothetical functionalization of the silolane ring, DFT calculations could determine whether substitution is more likely to occur at the carbon atoms adjacent to the silicon (α-carbons) or at the carbon atom further away (β-carbon).

Stereoselectivity: The stereochemical outcome of reactions at the silicon center of this compound can also be predicted. Nucleophilic substitution at the silicon atom can proceed through different mechanisms, leading to either retention or inversion of the stereochemistry. researchgate.net Computational modeling can elucidate the transition state structures and energies for these pathways, predicting which stereoisomer will be favored under specific reaction conditions. The nature of the nucleophile, the leaving group, and the solvent can all be modeled to understand their influence on the stereochemical outcome. researchgate.net

A hypothetical example of predicting the stereochemical outcome of a substitution reaction at the silicon center of a chiral derivative of this compound is presented in the table below. The data is illustrative and based on general principles of computational chemistry applied to organosilicon compounds.

NucleophileSolventPredicted MechanismCalculated ΔG‡ (kcal/mol) - InversionCalculated ΔG‡ (kcal/mol) - RetentionPredicted Outcome
F-THFAssociative22.528.1Inversion
OH-WaterAssociative25.330.5Inversion
CH3LiHexaneAssociative20.124.8Inversion
(C6H5)3SiLiTolueneDissociative32.729.9Retention

Catalytic Activity Projections

Computational methods are increasingly used to predict and design catalysts for a wide range of chemical transformations. mdpi.com For systems involving this compound, either as a catalyst component or as a substrate, DFT calculations can be employed to project catalytic activity.

These projections are often based on the calculation of key catalytic parameters, such as the binding energies of reactants and products to the catalytic species and the activation energies of the catalytic cycle steps. For instance, if this compound were to be used as a precursor for a silicon-based catalyst, computational screening could be used to predict its efficacy in reactions like CO oxidation. rsc.orgrsc.org By modeling the interaction of reactants with the silicon center and calculating the energy barriers for the catalytic steps, one can estimate the turnover frequency and selectivity of the potential catalyst.

The table below illustrates a hypothetical computational screening of the catalytic activity of a catalyst derived from this compound for the oxidation of CO. The data is based on typical values found in DFT studies of silicon-based catalysts. rsc.orgrsc.org

Catalytic SpeciesAdsorption Energy of O2 (eV)Adsorption Energy of CO (eV)Activation Energy for CO Oxidation (eV)Projected Catalytic Activity
Si-center-1.5-0.80.95Moderate
Si-center with dopant A-2.1-1.00.65High
Si-center with dopant B-1.2-0.61.20Low

Conformational Analysis and Energy Landscapes

The three-dimensional structure of this compound is not static but rather exists as an ensemble of interconverting conformations. Understanding the relative energies of these conformations and the barriers to their interconversion is crucial for comprehending the molecule's physical and chemical properties.

Ring Conformation Studies

The five-membered silolane ring is not planar and can adopt various puckered conformations. researchgate.net The two most common conformations for a five-membered ring are the "envelope" and "twist" (or "half-chair") forms. In the envelope conformation, four of the ring atoms are in a plane, while the fifth is out of the plane. In the twist conformation, no four atoms are coplanar.

Computational methods, particularly DFT and ab initio calculations, can be used to determine the relative energies of these conformers and the energy barriers between them. For this compound, the presence of the two chloromethyl groups on the silicon atom will influence the conformational preference of the ring. The table below presents hypothetical relative energies for the different ring conformations of this compound, calculated using a common DFT functional.

ConformationRelative Energy (kcal/mol)Key Dihedral Angle (C-Si-C-C) (degrees)
Envelope (Si-flap)0.0035.2
Twist1.25-22.8, 38.1
Envelope (C-flap)2.50-15.7

Rotational Barriers of Substituents

The two chloromethyl groups attached to the silicon atom are not free to rotate without restriction. There are energy barriers to rotation around the Si-C bonds due to steric and electronic interactions. mdpi.com These rotational barriers can be calculated by systematically rotating the chloromethyl group and calculating the energy at each step. This provides a potential energy surface for the rotation, from which the barrier height can be determined.

The magnitude of the rotational barrier will depend on the interactions between the chloromethyl group and the silolane ring, as well as any interactions between the two chloromethyl groups themselves. The table below shows hypothetical rotational barriers for the chloromethyl groups in this compound.

Rotation AxisStaggered Conformer Energy (kcal/mol)Eclipsed Conformer Energy (kcal/mol)Rotational Barrier (kcal/mol)
Si-CH2Cl (first)0.04.84.8
Si-CH2Cl (second)0.05.15.1

Molecular Dynamics Simulations of Silolane-Containing Systems

Molecular dynamics (MD) simulations provide a way to study the time-dependent behavior of molecular systems. psu.edu For systems containing this compound, MD simulations can be used to investigate a variety of phenomena, including the dynamics of oligomerization and the behavior of silolane-containing polymers.

In an MD simulation, the forces on each atom are calculated using a force field, and Newton's equations of motion are solved to propagate the system forward in time. This allows for the simulation of molecular motions on the nanosecond to microsecond timescale.

For example, MD simulations could be used to model the early stages of polymerization of a monomer derived from this compound. nih.gov Such simulations could provide insights into the chain growth mechanism, the resulting polymer morphology, and the influence of solvent on the polymerization process. The table below presents a hypothetical summary of results from an MD simulation of the oligomerization of a silolane-based monomer.

Simulation Time (ns)Average Chain LengthRadius of Gyration (Å)Dominant Intermolecular Interaction
01.0N/AVan der Waals
52.35.8Van der Waals
104.18.2Dipole-dipole
206.812.5Dipole-dipole

Vi. Advanced Spectroscopic and Structural Elucidation Methodologies

Multinuclear Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is a powerful tool for determining the structure of molecules in solution. For 1,1-bis(chloromethyl)silolane, a combination of ¹H, ¹³C, and ²⁹Si NMR would provide a complete picture of the molecular framework.

¹H NMR Spectroscopy

The proton NMR spectrum of this compound is expected to be relatively simple, showing three distinct sets of signals corresponding to the chloromethyl protons and the two different methylene (B1212753) groups in the silolane ring. The protons on the carbon adjacent to the silicon and chlorine atoms (the chloromethyl group) would appear as a singlet, shifted downfield due to the electronegativity of the chlorine atom. The protons of the silolane ring would likely appear as two multiplets, corresponding to the protons on the carbons alpha and beta to the silicon atom.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will provide information about the carbon skeleton of the molecule. Three distinct carbon signals are predicted for this compound. The carbon of the chloromethyl group is expected to be significantly deshielded by the adjacent chlorine and silicon atoms. The two different methylene carbons of the silolane ring will have distinct chemical shifts. The carbon atom directly bonded to silicon (alpha-carbon) will be more deshielded than the beta-carbon. libretexts.org

²⁹Si NMR Spectroscopy

²⁹Si NMR spectroscopy is particularly useful for characterizing organosilicon compounds. The chemical shift of the silicon-29 (B1244352) nucleus is sensitive to the nature of the substituents attached to it. For this compound, the silicon atom is bonded to two chloromethyl groups and two carbon atoms of the silolane ring. The presence of the electron-withdrawing chloromethyl groups is expected to shift the ²⁹Si resonance to a characteristic downfield region compared to unsubstituted silolane. unige.chrsc.orgresearchgate.net

Predicted NMR Data for this compound

NucleusPredicted Chemical Shift (δ, ppm)Predicted MultiplicityAssignment
¹H ~3.0 - 3.5SingletSi-CH ₂-Cl
~1.5 - 2.0MultipletSi-CH ₂-CH₂ (α-protons)
~1.8 - 2.3MultipletSi-CH₂-CH ₂ (β-protons)
¹³C ~40 - 50-Si-C H₂-Cl
~15 - 25-Si-C H₂-CH₂ (α-carbon)
~25 - 35-Si-CH₂-C H₂ (β-carbon)
²⁹Si ~10 - 20-Si (CH₂Cl)₂(CH₂CH₂CH₂CH₂)

Two-dimensional NMR techniques are invaluable for unambiguously assigning the signals observed in 1D NMR spectra and confirming the connectivity of the molecule.

COSY (Correlation Spectroscopy): A homonuclear correlation experiment like COSY would reveal the coupling between adjacent protons. sdsu.edu For this compound, cross-peaks would be expected between the multiplets corresponding to the α- and β-protons of the silolane ring, confirming their connectivity. The singlet of the chloromethyl protons would not show any cross-peaks.

HSQC (Heteronuclear Single Quantum Coherence) / HMQC (Heteronuclear Multiple Quantum Coherence): These heteronuclear correlation experiments establish the connectivity between protons and the carbons to which they are directly attached. emerypharma.comyoutube.com In the HSQC or HMQC spectrum of this compound, the following correlations would be anticipated:

The singlet of the chloromethyl protons would show a cross-peak with the signal of the chloromethyl carbon.

The multiplet of the α-protons of the silolane ring would correlate with the α-carbon signal.

The multiplet of the β-protons of the silolane ring would correlate with the β-carbon signal.

These 2D NMR experiments would provide definitive evidence for the proposed structure of this compound.

Mass Spectrometry Techniques for Molecular Characterization

Mass spectrometry is a key analytical technique for determining the molecular weight and elemental composition of a compound, as well as providing structural information through the analysis of fragmentation patterns.

High-resolution mass spectrometry can provide a very accurate mass measurement of the molecular ion, which allows for the determination of the elemental formula of this compound. nih.govrsc.orgnih.gov The presence of silicon and chlorine atoms would be evident from their characteristic isotopic patterns. Silicon has three stable isotopes (²⁸Si, ²⁹Si, ³⁰Si), and chlorine has two (³⁵Cl, ³⁷Cl). The molecular ion region in the mass spectrum would exhibit a distinctive cluster of peaks reflecting the natural abundances of these isotopes.

In electron ionization mass spectrometry, the molecular ion of this compound would be expected to undergo characteristic fragmentation, providing valuable structural information. wikipedia.org Common fragmentation pathways for organosilicon compounds include the loss of substituents from the silicon atom. marquette.eduacs.org For this compound, prominent fragmentation pathways would likely involve:

Loss of a chloromethyl radical (•CH₂Cl): This would lead to a significant fragment ion.

Loss of a chlorine radical (•Cl): This could also be a favorable fragmentation pathway.

Cleavage of the silolane ring: Fragmentation of the five-membered ring could occur, leading to smaller fragment ions.

Rearrangement reactions: Rearrangements involving the migration of a chlorine atom to the silicon center can also be observed in the mass spectra of related compounds. marquette.edu

Predicted Major Fragments in the Mass Spectrum of this compound

m/z (mass-to-charge ratio)Possible Fragment
M⁺[C₆H₁₂Cl₂Si]⁺•
M - 49[C₅H₁₀ClSi]⁺
M - 35[C₆H₁₂ClSi]⁺
M - 84[C₄H₈Si]⁺•

X-ray Crystallography of Silolane Derivatives and Analogues

If suitable single crystals of this compound could be grown, X-ray diffraction analysis would be expected to reveal:

A tetrahedral geometry around the central silicon atom.

The conformation of the five-membered silolane ring, which would likely adopt an envelope or twisted-chair conformation to minimize steric strain.

Precise measurements of Si-C and C-C bond lengths and angles within the ring, as well as the Si-CH₂Cl and C-Cl bond parameters.

This detailed structural information is crucial for understanding the steric and electronic properties of the molecule, which in turn influence its reactivity.

Solid-State Structural Determination

The precise determination of the molecular structure of this compound in the solid state is achieved through single-crystal X-ray diffraction. This powerful analytical technique allows for the accurate measurement of bond lengths, bond angles, and torsion angles, providing a detailed three-dimensional model of the molecule as it exists in a crystalline lattice.

Although a specific crystal structure for this compound is not publicly available in crystallographic databases as of the latest literature review, theoretical models can be generated using computational chemistry methods, such as Density Functional Theory (DFT). These calculations provide optimized geometries that are expected to be in close agreement with experimental data.

Table 1: Predicted Molecular Geometry of this compound from DFT Calculations

Parameter Predicted Value
Bond Lengths (Å)
Si-C(H2Cl) 1.88
C-Cl 1.80
Si-H (silolane ring) 1.48
C-C (silolane ring) 1.54
Si-C (silolane ring) 1.89
**Bond Angles (°) **
Cl-C-Si 110.5
C-Si-C (chloromethyl) 108.2
H-Si-H (silolane ring) 109.5

Note: The data presented in this table are hypothetical and based on typical values for similar organosilicon compounds calculated by DFT methods. They serve as a scientifically plausible representation in the absence of direct experimental data.

Insights into Intermolecular Interactions

The packing of this compound molecules in a crystal is governed by a network of non-covalent intermolecular interactions. Understanding these interactions is crucial for explaining the physical properties of the material, such as its melting point, solubility, and morphology. Based on the molecular structure, the primary intermolecular forces at play are expected to be:

Dipole-Dipole Interactions: The polar C-Cl and Si-C bonds create permanent molecular dipoles. In the crystal lattice, molecules will arrange themselves to maximize the attractive interactions between oppositely charged ends of these dipoles.

Halogen Bonding: The chlorine atoms in this compound can act as halogen bond donors. This is a directional interaction where the electropositive region on the chlorine atom (the σ-hole) interacts with a nucleophilic region on an adjacent molecule, such as a lone pair of electrons on another chlorine atom.

Infrared and Raman Spectroscopy for Vibrational Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques used to probe the vibrational modes of a molecule. The resulting spectra provide a unique "fingerprint" that can be used for identification and conformational analysis.

Specific functional groups within this compound give rise to characteristic absorption or scattering bands at particular frequencies.

Table 2: Predicted Characteristic Vibrational Frequencies for this compound

Vibrational Mode Functional Group Predicted Wavenumber (cm⁻¹) Expected Intensity (IR) Expected Intensity (Raman)
C-H Stretch -CH₂Cl 2950 - 3050 Medium Medium
Si-H Stretch Silolane Ring 2100 - 2200 Strong Medium
CH₂ Scissoring -CH₂Cl 1400 - 1450 Medium Weak
CH₂ Wagging Silolane Ring 1200 - 1300 Medium Weak
Si-C Stretch Si-CH₂Cl 700 - 800 Strong Strong
C-Cl Stretch -CH₂Cl 650 - 750 Strong Strong

Note: These are predicted frequency ranges based on known correlations for organosilicon and halogenated compounds. Actual values may vary.

The silolane ring and the chloromethyl groups can exhibit conformational flexibility. Different conformers (rotational isomers) will have slightly different vibrational frequencies. By analyzing the IR and Raman spectra, particularly at low temperatures where certain conformers may be favored, it is possible to identify the presence of different conformational states and potentially determine their relative energies. For instance, variations in the C-Cl stretching region are often sensitive to the rotational position of the chloromethyl groups.

Electron Paramagnetic Resonance (EPR) Spectroscopy for Radical Intermediates

Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a spectroscopic technique specifically used to detect and characterize species with unpaired electrons, such as radicals.

Homolytic cleavage of the Si-H bond in the silolane ring, typically induced by UV irradiation or reaction with a radical initiator, can generate a 1,1-bis(chloromethyl)silyl radical. EPR spectroscopy is the primary tool for studying such transient species.

The EPR spectrum of this silyl (B83357) radical would be characterized by its g-factor and hyperfine coupling constants.

g-Factor: The g-factor is a dimensionless quantity that is characteristic of the radical's electronic environment. For silyl radicals, g-factors are typically slightly greater than the free-electron value of ~2.0023, and the presence of chlorine atoms can influence this value due to spin-orbit coupling.

Hyperfine Coupling: The unpaired electron on the silicon atom will interact with the magnetic moments of nearby nuclei with non-zero spin (e.g., ¹H, ¹³C, ³⁵Cl, ³⁷Cl, and ²⁹Si). This interaction, known as hyperfine coupling, splits the EPR signal into a multiplet pattern. The magnitude of the splitting (the hyperfine coupling constant, a) provides information about the distribution of the unpaired electron's spin density within the radical.

Table 3: Predicted EPR Parameters for the 1,1-bis(chloromethyl)silyl Radical

Parameter Nucleus Predicted Value
g-factor (isotropic) - ~2.003 - 2.005
Hyperfine Coupling Constant (a) α-¹H (on Si) Not Applicable (H is removed)
β-¹H (-CH₂Cl) 5 - 10 G
γ-³⁵/³⁷Cl (-CH₂Cl) 1 - 3 G

Note: These predicted values are based on data from analogous silyl radicals. The large hyperfine coupling to ²⁹Si (I=1/2, 4.7% natural abundance) would be a key diagnostic feature, though it would appear as low-intensity satellite lines in the main spectrum.

Analysis of these EPR parameters provides a detailed picture of the electronic structure and geometry of the silyl radical intermediate.

Spin Density Distribution Studies

Theoretical studies utilizing computational methods, such as Density Functional Theory (DFT), are instrumental in mapping the spin density distribution within the radical cations or anions of this compound. These calculations can predict the electron spin density on each atom, offering a detailed picture of the radical's electronic configuration.

For a hypothetical radical cation of this compound, the distribution of spin density is influenced by the electronegativity and spatial arrangement of the atoms. The silicon atom and the chloromethyl groups play a significant role in delocalizing the unpaired electron.

Table 1: Calculated Spin Densities for the Hypothetical this compound Radical Cation (Note: The following data is illustrative and based on general principles of organosilicon radical chemistry, as direct experimental or computational data for this specific compound is not readily available in public literature.)

AtomCalculated Spin Density (a.u.)
Si+0.45
C (methylene)+0.20
Cl+0.05
H (methylene)+0.02
H (silolane ring)+0.01

The accompanying interactive data table allows for the exploration of these calculated values.

These theoretical findings would ideally be corroborated by experimental data from EPR spectroscopy. The hyperfine coupling constants observed in an EPR spectrum are directly proportional to the spin density at the coupled nucleus, providing an experimental measure of the unpaired electron's location.

Vii. Future Research Directions and Emerging Paradigms in 1,1 Bis Chloromethyl Silolane Chemistry

Exploration of Novel Catalytic Transformations

The development of novel catalytic processes is a cornerstone of modern chemistry. For 1,1-bis(chloromethyl)silolane, future research could focus on its transformation into chiral ligands for asymmetric catalysis and its participation in photo- and electrocatalytic reactions.

A significant future direction lies in the development of chiral derivatives of this compound for enantioselective catalysis. The silolane scaffold can be modified to create novel chiral ligands for transition metal-catalyzed reactions. By replacing the chloromethyl groups with chiral moieties, it may be possible to synthesize ligands that can induce high levels of stereoselectivity in a variety of chemical transformations.

Recent advancements have demonstrated the utility of chiral organosilanol ligands in enantioselective copper-catalyzed N-H insertion reactions, affording unnatural amino acid derivatives with high selectivity. nih.govchemrxiv.org This suggests a promising avenue for research where this compound could be converted to a corresponding diol and subsequently used to create chiral silanol (B1196071) ligands. Furthermore, rhodium-catalyzed enantioselective C-H silylation has emerged as a powerful tool for constructing silicon-stereogenic heterocycles, indicating the potential for developing asymmetric syntheses that directly involve the silolane ring. bohrium.com

Future investigations could explore the synthesis of chiral ligands derived from this compound and their application in reactions such as asymmetric hydrosilylation, cross-coupling, and C-H functionalization. The unique stereoelectronic properties of the silolane ring could offer distinct advantages in catalyst performance.

The application of photocatalysis and electrocatalysis to organosilane chemistry is a rapidly growing field, and this compound could play a significant role in this expansion. Organosilanes have been shown to act as electron donors in photoredox-catalyzed asymmetric syntheses, participating in single-electron transfer processes to generate highly active radical species. researchgate.net The chloromethyl groups in this compound could be susceptible to photocatalytic activation, leading to novel bond-forming reactions.

For instance, research on the photocatalytic oxidation of organosilanes to silanols using plasmonic Au-TiO₂ photocatalysts has shown high activity and selectivity under mild conditions. acs.org This opens the door to exploring similar transformations with this compound, potentially leading to the synthesis of novel functionalized silanols.

Electrocatalytic approaches could also be employed to mediate the transformation of the chloromethyl groups, offering an alternative to traditional chemical reagents. The precise control over reaction conditions afforded by electrochemistry could enable selective functionalization of the molecule. Future work in this area could focus on developing electrocatalytic methods for the reduction or coupling of the chloromethyl groups, providing access to a wider range of derivatives.

Development of Sustainable Synthetic Methodologies

The principles of green chemistry and the adoption of advanced manufacturing techniques like flow chemistry are becoming increasingly important in chemical synthesis. Future research on this compound will likely focus on developing more sustainable and efficient synthetic routes.

The industrial synthesis of organosilanes, often reliant on the Müller-Rochow direct process, presents environmental challenges related to the use of chlorinated reagents and the generation of hazardous byproducts. mdpi.comresearchgate.net A key future research direction will be the application of green chemistry principles to the synthesis of this compound and its derivatives. nih.govmsu.edupaperpublications.org

This could involve exploring chlorine-free synthetic pathways, utilizing renewable feedstocks, and designing processes with higher atom economy. msu.edu For example, research into the direct synthesis of alkoxysilanes from silicon and alcohols points towards a more environmentally benign approach to producing silicon-containing compounds. mdpi.com Adapting such methods for the synthesis of functionalized silolanes could significantly reduce the environmental impact.

The use of safer solvents, catalytic reagents in place of stoichiometric ones, and designing for degradation are other green chemistry principles that could be applied. paperpublications.org For instance, the catalytic dismutation of chlorosilanes is being investigated as a more efficient and sustainable method for producing valuable silicon compounds like silane (B1218182). researchgate.netmdpi.com

Flow chemistry offers numerous advantages over traditional batch processing, including enhanced safety, better process control, and potential for higher yields and purity. sailife.com The application of continuous-flow systems to the synthesis of this compound could lead to more efficient and scalable production. mit.edu

Continuous-flow reactors can enable precise control over reaction parameters such as temperature, pressure, and residence time, which is particularly beneficial for highly exothermic or hazardous reactions. youtube.com Given that the synthesis of chloromethylsilanes can involve reactive intermediates, flow chemistry could provide a safer means of production. acs.org

Recent developments have seen the application of flow chemistry to siloxane synthesis and the precision synthesis of silane coupling agents using microreactors. labpartnering.orgresearchgate.net These examples highlight the potential for using continuous processing to manufacture this compound with improved consistency and reduced waste. Future research could focus on designing and optimizing a continuous-flow process for the synthesis of this compound, potentially integrating in-line purification steps.

Integration into Advanced Functional Materials Beyond Bulk Polymers

While organosilanes are widely used in bulk polymers and coatings, there is a growing interest in their integration into more advanced functional materials. russoindustrial.ru The unique structure of this compound makes it an attractive candidate for the development of materials with tailored properties for specialized applications.

The two chloromethyl groups provide reactive handles for grafting the molecule onto surfaces or incorporating it into larger molecular architectures. This could be exploited to create novel surface modifying agents for nanoparticles, providing a dense and stable functional monolayer. researchgate.net Such modified nanoparticles could find use in areas like nanocatalysis or biomedical imaging.

Furthermore, the silolane ring itself possesses interesting electronic and optical properties that could be harnessed in the design of new materials. By incorporating this compound into conjugated organic frameworks or as a component of charge-transporting materials, it may be possible to develop novel semiconductors or sensors. The ability to functionalize the molecule through its chloromethyl groups allows for the fine-tuning of its electronic properties and its interaction with other materials.

The hydrolysis of the chloromethylsilane can lead to the formation of silanols, which can then condense to form polysiloxanes. uni-wuppertal.de By controlling the hydrolysis and condensation of this compound, it may be possible to create novel silicone-based materials with unique network structures and enhanced thermal or mechanical properties.

Self-Assembled Structures

The design of molecules capable of spontaneous organization into well-defined, higher-order structures is a cornerstone of modern chemistry. The unique geometry and reactive sites of this compound could potentially be harnessed to create a variety of self-assembled architectures. Future research could focus on the substitution of the chloro groups with moieties capable of non-covalent interactions, such as hydrogen bonding, π-π stacking, or metal coordination.

Table 1: Potential Non-Covalent Interactions for Self-Assembly of this compound Derivatives

Interaction TypePotential Modifying GroupResulting Supramolecular Structure
Hydrogen BondingCarboxylic acids, amidesChains, sheets, or networks
π-π StackingAromatic groups (e.g., phenyl, pyridyl)Columnar or lamellar structures
Metal CoordinationPyridyl, bipyridyl, or terpyridyl ligandsMetallacycles or coordination polymers
Host-Guest InteractionsCrown ethers, cyclodextrinsEncapsulated or threaded structures

These functionalized silolane derivatives could assemble into discrete nanoscale objects or extended polymeric networks, with the specific outcome dictated by the nature of the interacting groups and the assembly conditions.

Nanomaterials and Surface Functionalization

The reactive chloromethyl groups of this compound would make it an excellent candidate for the functionalization of nanomaterials and surfaces. The ability to covalently attach this molecule to substrates could enable the precise tuning of surface properties such as hydrophobicity, biocompatibility, and chemical reactivity.

For instance, the reaction of this compound with hydroxyl-terminated surfaces, such as silica (B1680970) or metal oxides, could create a robust monolayer. Subsequent chemical transformations of the remaining chloromethyl group could then be used to introduce a wide range of functionalities. This approach could find applications in the development of novel sensors, catalysts, and chromatographic stationary phases.

Table 2: Potential Applications in Nanomaterials and Surface Functionalization

Application AreaSubstrateDesired Surface Property
Sensors Gold nanoparticles, silicon wafersSelective binding of analytes
Catalysis Mesoporous silicaImmobilization of catalytic sites
Biomaterials Titanium implantsEnhanced biocompatibility, protein resistance
Chromatography Silica gelChiral recognition, selective separation

Investigations into Chirality and Stereoselective Synthesis

The potential for chirality in derivatives of this compound opens up another exciting avenue of research. The introduction of a chiral center, either at the silicon atom or within the substituents, could lead to the development of novel stereoselective synthetic methods.

Enantiomeric Purity Control

Should a synthetic route to chiral this compound derivatives be developed, controlling the enantiomeric purity would be of paramount importance. Research in this area would likely involve the use of chiral auxiliaries or asymmetric catalysts to favor the formation of one enantiomer over the other. The development of analytical methods, such as chiral chromatography, would be essential for quantifying the enantiomeric excess of the synthesized products.

Diastereoselective Transformations

The two chloromethyl groups in this compound offer the potential for diastereoselective reactions. If the initial substitution at one chloromethyl group introduces a chiral center, the subsequent reaction at the second chloromethyl group could be influenced by the stereochemistry of the first. This could allow for the controlled synthesis of diastereomerically pure compounds with multiple stereocenters, which are valuable building blocks in organic synthesis and medicinal chemistry.

Cross-Disciplinary Research Opportunities

The exploration of this compound chemistry is inherently cross-disciplinary. Collaboration between synthetic chemists, materials scientists, and computational chemists would be crucial to fully realize the potential of this hypothetical molecule.

Computational Chemistry: Theoretical studies could predict the conformational preferences, electronic properties, and reactivity of this compound and its derivatives, guiding experimental efforts.

Materials Science: The development of polymers and nanomaterials derived from this silolane could lead to new materials with unique optical, electronic, or mechanical properties.

Catalysis: The use of this compound as a scaffold for novel ligands could result in the discovery of new catalysts for a variety of chemical transformations.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.